

# Adecypenol chemical structure and properties

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An In-depth Technical Guide to **Adecypenol**: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Adecypenol** is a potent inhibitor of adenosine deaminase (ADA), an enzyme crucial in purine metabolism.[1] Structurally, it is characterized as a unique nucleoside analog composed of a homopurine ring system linked to a cyclopentene moiety.[2] Isolated from Streptomyces sp. OM-3223, **Adecypenol** has garnered interest for its potential therapeutic applications, particularly in oncology, due to its ability to modulate adenosine levels and enhance the efficacy of other chemotherapeutic agents. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Adecypenol**, including detailed experimental protocols and visual diagrams to facilitate understanding and further research.

# **Chemical Structure and Properties**

**Adecypenol** possesses a complex chemical architecture, featuring a homopurine core fused to a cyclopentene-derived sugar analog. The systematic IUPAC name for **Adecypenol** is (1S,2R,5R)-5-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][2][3]diazepin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **Adecypenol** is presented in Table 1.



Property	Value	Source
IUPAC Name	(1S,2R,5R)-5-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][2] [3]diazepin-3-yl)-3- (hydroxymethyl)cyclopent-3-ene-1,2-diol	PubChem CID 503419
CAS Number	104493-13-2	CAS Common Chemistry
Molecular Formula	C12H16N4O4	PubChem CID 503419
Molecular Weight	280.28 g/mol	PubChem CID 503419
Canonical SMILES	C1C(C2=C(NC=N1)N(C=N2) [C@@H]3C=C(INVALID- LINKO)CO)O	PubChem CID 503419
Appearance	Solid powder	Vulcanchem
¹H NMR (D₂O, ppm)	H-1': 4.55, H-2': 4.12, H-3': 5.26, H-4': 3.02, H-6': 3.89	Vulcanchem

## **Structural Diagram**

Caption: Chemical structure of Adecypenol.

## **Biological Activity and Mechanism of Action**

**Adecypenol** is a potent, slow-binding inhibitor of adenosine deaminase (ADA).[1] ADA is a key enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, **Adecypenol** increases the extracellular concentration of adenosine, which can then modulate various physiological processes through its receptors.

### **Adenosine Deaminase Inhibition**

The inhibitory activity of **Adecypenol** against calf intestinal adenosine deaminase is summarized in Table 2.



Parameter	Value	Source
Inhibition Constant (K <sub>i</sub> )	4.7 x 10 <sup>-9</sup> M	Vulcanchem
Inhibition Type	Semi-tight binding	Vulcanchem

The slow-binding nature of **Adecypenol** to ADA suggests a multi-step binding mechanism, likely involving an initial rapid binding followed by a slower conformational change of the enzyme-inhibitor complex, leading to a more tightly bound state.

Caption: Proposed mechanism of slow-binding inhibition of ADA by Adecypenol.

### **Synergistic Antitumor Effects**

**Adecypenol** has been shown to potentiate the antitumor activity of other nucleoside analogs, such as vidarabine (Ara-A). By inhibiting ADA, **Adecypenol** prevents the deamination and inactivation of vidarabine, thereby increasing its intracellular concentration and enhancing its cytotoxic effects against cancer cells.

Caption: Synergistic antitumor effect of **Adecypenol** and Vidarabine.

## **Experimental Protocols**

This section provides detailed, representative methodologies for key experiments related to **Adecypenol**. These protocols are based on established methods and may require optimization for specific experimental conditions.

# Fermentation and Isolation of Adecypenol from Streptomyces sp. OM-3223

This protocol describes a potential method for the production and purification of **Adecypenol** based on general procedures for Streptomyces fermentation.

Caption: Experimental workflow for the isolation and purification of **Adecypenol**.

Protocol:

Fermentation:



- Prepare a seed culture of Streptomyces sp. OM-3223 in a suitable medium (e.g., yeast extract-malt extract broth) and incubate at 28°C for 48-72 hours with shaking.
- Inoculate a production medium (e.g., starch-nitrate medium) with the seed culture.
- Incubate the production culture at 28°C for 5-7 days with aeration and agitation.

### Extraction:

- Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.
- Extract the supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) three times.
- Pool the organic extracts and concentrate under reduced pressure to yield a crude extract.

### Purification:

- Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- Monitor fractions for the presence of Adecypenol using thin-layer chromatography (TLC)
   or high-performance liquid chromatography (HPLC).
- Pool the fractions containing Adecypenol and concentrate.
- Perform final purification using reversed-phase HPLC (RP-HPLC) with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.
- Collect the peak corresponding to Adecypenol and lyophilize to obtain the pure compound.

# Determination of the Inhibition Constant (K<sub>i</sub>) for Adecypenol against Adenosine Deaminase

This protocol outlines a method to determine the  $K_i$  of **Adecypenol** as a slow-binding inhibitor of ADA.



Caption: Experimental workflow for determining the K<sub>i</sub> of **Adecypenol**.

### Protocol:

- · Reagents and Enzyme:
  - Use purified calf intestinal adenosine deaminase.
  - Prepare a stock solution of adenosine in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).
  - Prepare a series of dilutions of Adecypenol in the same buffer.
- Assay Procedure:
  - In a temperature-controlled cuvette, pre-incubate ADA with various concentrations of Adecypenol for different time intervals.
  - Initiate the enzymatic reaction by adding a saturating concentration of adenosine.
  - Monitor the decrease in absorbance at 265 nm over time using a UV-Vis spectrophotometer. The conversion of adenosine to inosine results in a decrease in absorbance at this wavelength.
- Data Analysis:
  - For each Adecypenol concentration, plot the absorbance versus time. The progress curves for a slow-binding inhibitor will be biphasic.
  - Fit the progress curves to an equation for slow-binding inhibition to determine the apparent first-order rate constant (k\_obs) for the onset of inhibition at each inhibitor concentration.
  - Plot k obs versus the concentration of Adecypenol.
  - Fit the resulting data to the appropriate equation for the specific model of slow-binding inhibition (e.g., a two-step binding model) to determine the inhibition constant (K<sub>i</sub>).[3][4][5]



# In Vivo Synergistic Antitumor Effect of Adecypenol and Vidarabine

This protocol describes a representative in vivo experiment to evaluate the synergistic antitumor activity of **Adecypenol** and vidarabine in a murine leukemia model.[2]

#### Protocol:

- Animal Model and Tumor Inoculation:
  - Use a suitable mouse strain (e.g., DBA/2 mice) for the L1210 leukemia model.
  - Intraperitoneally inject the mice with L1210 leukemia cells.
- Treatment Groups:
  - Divide the mice into four groups:
    - Group 1: Vehicle control (e.g., saline).
    - Group 2: Adecypenol alone.
    - Group 3: Vidarabine alone.
    - Group 4: **Adecypenol** in combination with vidarabine.
- Drug Administration:
  - Administer the drugs intraperitoneally according to a predetermined schedule (e.g., daily for 9 days, starting 24 hours after tumor inoculation). Dosages should be determined from prior dose-response studies.
- Endpoint and Data Analysis:
  - Monitor the mice daily for signs of toxicity and record their survival time.
  - The primary endpoint is the mean survival time (MST) or the increase in lifespan (% ILS) for each group compared to the control group.



Synergy is determined if the % ILS of the combination therapy is significantly greater than
the sum of the % ILS of the individual monotherapies. Statistical analysis (e.g., using
isobologram analysis) can be performed to formally assess the synergy.[6][7][8][9]

## **Biosynthesis of Adecypenol**

The biosynthesis of **Adecypenol** in Streptomyces sp. is proposed to be a hybrid pathway involving precursors from both purine and carbohydrate metabolism. The homopurine core is likely derived from adenosine, while the cyclopentene sugar moiety originates from D-glucose.

Caption: High-level overview of the proposed biosynthetic pathway of **Adecypenol**.

### Conclusion

**Adecypenol** stands out as a potent and specific inhibitor of adenosine deaminase with a unique chemical structure. Its ability to act as a slow-binding inhibitor and to synergize with other anticancer agents makes it a compelling candidate for further drug development. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and oncology, facilitating continued investigation into the therapeutic potential of **Adecypenol**. Further research is warranted to fully elucidate its biosynthetic pathway and to optimize its therapeutic application.

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